molecular formula C15H23NO B5815724 (cyclopropylmethyl)(2-methoxybenzyl)propylamine

(cyclopropylmethyl)(2-methoxybenzyl)propylamine

Cat. No. B5815724
M. Wt: 233.35 g/mol
InChI Key: YLRNUAGIIGBAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropylmethyl(2-methoxybenzyl)propylamine, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a promising drug candidate for cancer therapy due to its ability to selectively target cancer cells that rely heavily on RNA polymerase I transcription for their survival. In

Mechanism of Action

(cyclopropylmethyl)(2-methoxybenzyl)propylamine inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the downregulation of ribosomal RNA synthesis and ultimately induces apoptosis in cancer cells that rely heavily on RNA polymerase I transcription for their survival.
Biochemical and Physiological Effects
(cyclopropylmethyl)(2-methoxybenzyl)propylamine has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit tumor growth in various preclinical models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of (cyclopropylmethyl)(2-methoxybenzyl)propylamine is its ability to selectively target cancer cells while sparing normal cells. However, one limitation is that it may not be effective against all types of cancer, as some cancer cells may not rely heavily on RNA polymerase I transcription for their survival.

Future Directions

There are several future directions for the research and development of (cyclopropylmethyl)(2-methoxybenzyl)propylamine. One direction is to explore its potential use in combination with other cancer therapies to enhance its efficacy. Another direction is to investigate its use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to better understand its mechanism of action and identify potential biomarkers for patient selection.

Synthesis Methods

The synthesis of (cyclopropylmethyl)(2-methoxybenzyl)propylamine involves several steps, starting with the reaction of 2-methoxybenzylamine with cyclopropylmethyl bromide to form (cyclopropylmethyl)(2-methoxybenzyl)amine. This compound is then reacted with 3-chloropropylamine hydrochloride to produce (cyclopropylmethyl)(2-methoxybenzyl)propylamine, which is (cyclopropylmethyl)(2-methoxybenzyl)propylamine.

Scientific Research Applications

(cyclopropylmethyl)(2-methoxybenzyl)propylamine has been extensively studied for its potential use in cancer therapy. It has been shown to selectively target cancer cells that rely heavily on RNA polymerase I transcription for their survival, making it a promising drug candidate for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

N-(cyclopropylmethyl)-N-[(2-methoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-3-10-16(11-13-8-9-13)12-14-6-4-5-7-15(14)17-2/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRNUAGIIGBAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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